molecular formula C11H12BrFO B1411944 4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene CAS No. 1598148-91-4

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene

Cat. No.: B1411944
CAS No.: 1598148-91-4
M. Wt: 259.11 g/mol
InChI Key: OBPGTAJEJFFTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides This compound is characterized by the presence of bromine, fluorine, and a cyclobutylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Halogenation: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Fluorination can be achieved using fluorine gas (F2) or other fluorinating agents like Selectfluor.

    Etherification: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the appropriate cyclobutylmethanol with the halogenated benzene derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the cyclobutylmethoxy and fluorine substituents retained on the benzene ring.

Scientific Research Applications

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Agricultural Chemistry: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the cyclobutylmethoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity in various applications, while the cyclobutylmethoxy group can influence its solubility and stability.

Properties

IUPAC Name

4-bromo-2-(cyclobutylmethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPGTAJEJFFTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.